6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline
Description
6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its fused ring structure, which includes both indole and quinoxaline moieties. The presence of a phenylethyl group at the sixth position of the indole ring adds to its structural complexity and potential biological activity. Quinoxaline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
6-(2-phenylethyl)indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3/c1-2-8-16(9-3-1)14-15-25-20-13-7-4-10-17(20)21-22(25)24-19-12-6-5-11-18(19)23-21/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKRGNVUKRLZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the indole moiety, followed by the construction of the quinoxaline ring. The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction. Key steps include:
Formation of Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of Quinoxaline Ring: This involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under reflux conditions.
Introduction of Phenylethyl Group: Friedel-Crafts alkylation is used to attach the phenylethyl group to the indole ring, using an alkyl halide and a Lewis acid catalyst like aluminum chloride
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis and ultrasound irradiation have been explored to achieve higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert quinoxaline derivatives to their corresponding dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Nitroquinoxalines, halogenated quinoxalines.
Scientific Research Applications
6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has significant applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Medicine: Investigated for its antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.
Industry: Utilized in the development of organic semiconductors and dyes due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with various molecular targets:
Kinase Inhibition: This compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: It can induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad spectrum of biological activities.
Pyrrolo[3,2-b]quinoxaline: Another derivative with significant kinase inhibitory activity.
Benzimidazole: Shares structural similarities and exhibits similar biological activities.
Uniqueness
6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline is unique due to its fused indole and quinoxaline rings, which confer distinct electronic properties and biological activities. The presence of the phenylethyl group further enhances its ability to interact with biological targets, making it a promising candidate for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
